MES Anticonvulsant Potency of CPPH-Derived Mannich Base Versus Phenytoin and Ethosuximide
The most potent N-Mannich base derivative of 5-cyclopropyl-5-phenylhydantoin, compound 3 (3-[(4-phenylpiperazin-1-yl)-methyl]-CPPH), demonstrated an oral ED₅₀ of 5.29 mg/kg in the rat MES test [1]. This is 1.8-fold more potent than the oral ED₅₀ of 9.5 mg/kg reported for phenytoin in the same laboratory and test system, and over 27-fold more potent than ethosuximide (ED₅₀ > 140 mg/kg) [1]. While this is a direct comparison for the derivative, it validates the CPPH scaffold as a superior starting point for lead optimization compared to the unsubstituted hydantoin core found in reference drugs.
| Evidence Dimension | Anticonvulsant potency in oral rat MES test (ED₅₀) |
|---|---|
| Target Compound Data | 5.29 mg/kg (for CPPH-derived Mannich base 3) |
| Comparator Or Baseline | Phenytoin: 9.5 mg/kg; Ethosuximide: >140 mg/kg (oral rat MES) |
| Quantified Difference | 1.8-fold increase in potency over phenytoin; >27-fold over ethosuximide |
| Conditions | Oral administration, rat maximal electroshock seizure (MES) test, Anticonvulsant Screening Project (ASP) protocols [1] |
Why This Matters
This demonstrates that the CPPH scaffold can be elaborated to achieve oral anticonvulsant potency that significantly surpasses the gold-standard drug phenytoin in the most predictive model for generalized tonic-clonic seizures, making it a high-value template for medicinal chemistry programs.
- [1] Byrtus H, Obniska J, Czopek A, Kamiński K. Synthesis and anticonvulsant activity of new N-Mannich bases derived from 5-cyclopropyl-5-phenyl-hydantoins. Arch Pharm (Weinheim). 2011;344(4):231-241. doi:10.1002/ardp.201000241. View Source
